3-Nitro-4-biphenylamine chemical properties
3-Nitro-4-biphenylamine chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Nitro-4-biphenylamine
Prepared by: Gemini, Senior Application Scientist
Introduction and Nomenclature
3-Nitro-4-biphenylamine is a specialized organic compound belonging to the class of nitroaromatic amines. Its molecular architecture, featuring a biphenyl backbone functionalized with both an electron-donating amino group and an electron-withdrawing nitro group, makes it a compound of significant interest in synthetic chemistry. This unique electronic arrangement imparts a versatile reactivity profile, rendering it a valuable intermediate for the synthesis of more complex molecules, including dyes, agrochemicals, and potential pharmaceutical agents[1].
This guide provides a comprehensive overview of the chemical and physical properties of 3-Nitro-4-biphenylamine, its synthesis and reactivity, analytical characterization methods, and its toxicological profile, designed for researchers and professionals in chemistry and drug development.
The compound is identified by the Chemical Abstracts Service (CAS) number 4085-18-1 [2]. Due to the substitution pattern, it is known by several synonyms, which are crucial to recognize when surveying scientific literature.
Table 1: Nomenclature and Chemical Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| Systematic Name | 3-Nitro-[1,1'-biphenyl]-4-amine | [1] |
| CAS Number | 4085-18-1 | [2] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][2] |
| PubChem CID | 77705 | [2] |
| EINECS Number | 223-813-4 | [2] |
| Synonyms | 4-Amino-3-nitrobiphenyl, 2-nitro-4-phenylaniline, 3-Nitrobiphenyl-4-ylamine, 4-phenyl-2-nitroaniline |[1][2] |
Caption: Chemical structure of 3-Nitro-4-biphenylamine.
Physicochemical Properties
The physical state and solubility of 3-Nitro-4-biphenylamine are critical parameters for its handling, storage, and application in chemical reactions. The presence of polar amino and nitro functional groups, combined with the nonpolar biphenyl core, results in its characteristic solubility profile.
Table 2: Physicochemical Data for 3-Nitro-4-biphenylamine
| Property | Value | Unit | Source / Comment |
|---|---|---|---|
| Molecular Weight | 214.22 | g/mol | [1][2] |
| Appearance | Solid | - | Inferred from melting point |
| Melting Point | 120 - 125 | °C | [1] |
| Solubility | Soluble | - | In organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO)[1]. Insoluble in water (predicted). |
| Stability | Stable under normal laboratory conditions. | - |[1] |
Synthesis and Reactivity
Synthetic Strategy
While specific industrial synthesis routes for 3-Nitro-4-biphenylamine are not widely published, a logical and common laboratory-scale synthesis can be devised based on established organic chemistry principles. The direct nitration of 4-aminobiphenyl is generally avoided as the amino group is sensitive to the strong oxidizing conditions of nitrating agents and can lead to undesired side products or degradation. Furthermore, the powerful activating and ortho-, para-directing effect of the amine would lead to a mixture of products.
A more controlled approach involves the protection of the amine, followed by nitration and subsequent deprotection. The acetylation of the amino group to form an acetamide is an effective strategy. The acetamido group is still an ortho-, para-director but is less activating than a free amine, offering better control over the reaction and protecting the nitrogen atom.
Causality of Experimental Choices:
-
Protection (Acetylation): The amino group of 4-aminobiphenyl is first protected as an acetamide using acetic anhydride. This prevents oxidation of the amine by the nitrating mixture and moderates its activating effect, reducing the likelihood of polysubstitution.
-
Nitration: The resulting N-(biphenyl-4-yl)acetamide is then subjected to electrophilic aromatic nitration. The acetamido group directs the incoming nitro group primarily to the ortho position (position 3) due to its steric bulk hindering substitution at the other ortho position and the para position being blocked.
-
Deprotection (Hydrolysis): The final step is the hydrolysis of the acetamide back to the primary amine under acidic or basic conditions to yield the target compound, 3-Nitro-4-biphenylamine.
Caption: Proposed synthetic workflow for 3-Nitro-4-biphenylamine.
Experimental Protocol: Proposed Synthesis
Protocol Warning: This procedure is a representative example based on standard chemical transformations and should be performed only by trained chemists with appropriate safety precautions in a certified fume hood. All reagents are hazardous.
Step 1: Acetylation of 4-Aminobiphenyl
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In a 250 mL round-bottom flask, dissolve 4-aminobiphenyl (10.0 g, 59.1 mmol) in glacial acetic acid (50 mL).
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To this solution, add acetic anhydride (6.6 mL, 70.9 mmol) dropwise with stirring.
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Heat the reaction mixture at 80°C for 1 hour.
-
Allow the mixture to cool to room temperature, then pour it into 200 mL of ice-cold water with vigorous stirring.
-
Collect the resulting white precipitate of N-(biphenyl-4-yl)acetamide by vacuum filtration.
-
Wash the solid with cold water and dry it in a vacuum oven.
Step 2: Nitration of N-(biphenyl-4-yl)acetamide
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In a 100 mL flask cooled in an ice-salt bath (0 to -5°C), slowly add the dried N-(biphenyl-4-yl)acetamide (5.0 g, 23.7 mmol) in small portions to concentrated sulfuric acid (20 mL) with stirring, ensuring the temperature does not exceed 5°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.8 mL, 28.4 mmol) to concentrated sulfuric acid (5 mL) in a separate flask, pre-cooled to 0°C.
-
Add the nitrating mixture dropwise to the acetamide solution over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice.
-
Collect the yellow precipitate (N-(3-nitro-[1,1'-biphenyl]-4-yl)acetamide) by vacuum filtration and wash with cold water until the filtrate is neutral.
Step 3: Hydrolysis to 3-Nitro-4-biphenylamine
-
Transfer the crude nitrated amide to a flask containing a mixture of ethanol (50 mL) and concentrated hydrochloric acid (20 mL).
-
Heat the mixture to reflux for 3-4 hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into 200 mL of cold water.
-
Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
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The product, 3-Nitro-4-biphenylamine, will precipitate. Collect the solid by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified compound.
Reactivity Profile
3-Nitro-4-biphenylamine is a bifunctional molecule whose reactivity is governed by its amino and nitro groups[1].
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Amino Group: The primary amine is nucleophilic and can undergo reactions typical of anilines, such as diazotization, acylation, and alkylation. It is a key handle for building larger molecular scaffolds.
-
Nitro Group: The nitro group is strongly electron-withdrawing and can be reduced to an amino group, providing a route to 3,4-diaminobiphenyl derivatives. These diamines are valuable precursors for synthesizing heterocyclic compounds like benzimidazoles.
-
Aromatic Rings: The substituted phenyl ring is deactivated towards further electrophilic substitution due to the nitro group, while the unsubstituted ring remains reactive. The molecule is a valuable substrate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to further functionalize the biphenyl system[1].
Spectroscopic and Analytical Characterization
Characterization of 3-Nitro-4-biphenylamine relies on a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.
Spectroscopic Data (Predicted)
Table 3: Predicted Spectroscopic Features for 3-Nitro-4-biphenylamine
| Technique | Feature | Predicted Value / Observation | Rationale |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | δ = 7.0 - 8.2 ppm | Complex multiplet patterns. Protons ortho to the nitro group will be the most downfield (deshielded). Protons on the unsubstituted phenyl ring will appear in the typical aromatic region (δ ≈ 7.3-7.6 ppm). |
| Amine Protons | δ ≈ 4.0 - 5.0 ppm | Broad singlet, chemical shift is solvent-dependent. | |
| IR | N-H Stretch | 3300 - 3500 cm⁻¹ | Two characteristic bands for a primary amine. |
| N-O Stretch (Nitro) | 1500 - 1550 cm⁻¹ (asymmetric)1300 - 1370 cm⁻¹ (symmetric) | Strong, sharp absorptions characteristic of a nitro group. | |
| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | Multiple bands in the fingerprint region. |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 214 | Corresponds to the molecular weight of C₁₂H₁₀N₂O₂. |
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Purity analysis and quantification of 3-Nitro-4-biphenylamine can be effectively achieved using reverse-phase HPLC with UV-Vis detection, a standard method for analyzing aromatic compounds[5].
Principle: The compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. Its retention time is a characteristic property under defined conditions, and its concentration can be determined by the area of its peak at a wavelength where it strongly absorbs light (due to the conjugated π-system and nitro/amino chromophores).
Caption: General workflow for HPLC analysis of 3-Nitro-4-biphenylamine.
Protocol: HPLC Purity Analysis
-
Standard Preparation: Accurately prepare a stock solution of 3-Nitro-4-biphenylamine (1 mg/mL) in acetonitrile. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh ~10 mg of the sample, dissolve in 10 mL of acetonitrile, and filter through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standards to create a calibration curve. Inject the sample and determine its purity by calculating the area percentage of the main peak relative to the total area of all peaks.
Toxicology and Safety Profile
Authoritative Warning: Specific toxicological data for 3-Nitro-4-biphenylamine is not extensively documented. However, based on its chemical structure, it must be handled with extreme caution as a potentially hazardous and carcinogenic substance.
Structural Analogy to Known Carcinogens: The molecule contains the 4-aminobiphenyl scaffold. 4-Aminobiphenyl itself is a well-documented and potent human bladder carcinogen (IARC Group 1)[5][6]. Its carcinogenicity is mediated by metabolic activation in the liver to reactive intermediates that form DNA adducts, leading to mutations[6].
Contribution of the Nitro Group: Aromatic nitro compounds are also a class of chemicals frequently associated with mutagenicity and carcinogenicity. Many can be metabolically reduced to form reactive hydroxylamines, which also damage DNA.
Inferred Risk and Handling Precautions: Given that 3-Nitro-4-biphenylamine combines both the aromatic amine and nitroaromatic toxicophores, it is prudent to assume it possesses significant toxic potential, including mutagenicity and carcinogenicity, until proven otherwise. All handling must be conducted under the assumption that the compound is highly toxic.
Mandatory Safety Protocols:
-
Engineering Controls: All work must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear double-layered nitrile gloves to prevent skin contact.
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
-
-
Waste Disposal: All contaminated materials and waste must be disposed of as hazardous chemical waste according to institutional and national regulations.
-
Exposure Response: In case of skin contact, wash immediately and thoroughly with soap and water. In case of inhalation, move to fresh air. Seek immediate medical attention for any exposure.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13271, 4-Nitrodiphenylamine. Retrieved January 21, 2026, from [Link].
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International Agency for Research on Cancer. (2012). Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. Retrieved from [Link].
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International Agency for Research on Cancer. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 99. Retrieved from [Link].
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Kuujia. (2024). Cas no 4085-18-1 (3-Nitro-[1,1'-biphenyl]-4-amine). Retrieved January 21, 2026, from [Link].
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Global Substance Registration System. (n.d.). 3-NITRO-4-BIPHENYLAMINE. Retrieved January 21, 2026, from [Link].
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Campos-Gaxiola, J. J., et al. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki-Miyaura reactions of aryl bromides. The Royal Society of Chemistry. Electronic Supplementary Material. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7102, 4-Aminobiphenyl. Retrieved January 21, 2026, from [Link].
-
Červený, L., et al. (2000). Method of preparation of 4-aminodiphenylamine. World Intellectual Property Organization. Patent WO/2000/035853. Retrieved from [Link].
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